molecular formula C8H12N2O3S B113371 2-amino-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 959336-90-4

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B113371
CAS RN: 959336-90-4
M. Wt: 216.26 g/mol
InChI Key: RHUMXNPOCAWORJ-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2-nitrobenzenesulfonamide with 1-bromo-2-hexanol, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas .


Molecular Structure Analysis

The molecular structure of this compound has been studied by various methods including gas electron diffraction and quantum chemical calculations . The molecule possesses CsS symmetry with the S−N bond perpendicular to the ring plane .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 216.26 g/mol . It has a topological polar surface area of 101 Ų and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "2-amino-N-(2-hydroxyethyl)benzenesulfonamide" are synthesized and analyzed for their chemical structure and potential applications. For example, a study by Naganagowda and Petsom (2011) details the synthesis of a derivative compound through a reaction process, emphasizing the importance of such chemicals in developing new materials and understanding their structural properties Naganagowda & Petsom, 2011.

Photodynamic Therapy and Cancer Treatment

Research on benzenesulfonamide derivatives reveals their potential in photodynamic therapy (PDT) for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups, showing promising results for Type II photosensitizers in PDT Pişkin, Canpolat, & Öztürk, 2020.

Inhibition of Carbonic Anhydrase

Another significant application involves the inhibition of carbonic anhydrase (CA), a therapeutic target for various conditions. Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides, including those with hydroxyethyl groups, for their inhibition mechanism against carbonic anhydrase isoforms, unraveling aspects related to their potential therapeutic use Di Fiore et al., 2011.

Molecular Conformation Studies

The study of molecular conformations of benzenesulfonamides, including their derivatives, helps understand their biochemical interactions. Vigorito et al. (2022) explored the conformations of various benzenesulfonamides using rotational spectroscopy, providing insights into their structure-function relationships and potential biochemical applications Vigorito et al., 2022.

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUMXNPOCAWORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2-Hydroxyethyl)-2-nitrobenzene sulfonamide (1.25 g, 5.08 mmol) was dissolved in methanol (50 ml) and placed under an atmosphere of nitrogen prior to the addition of 10% Pd/C (10 Wt %, 125 mg) in one portion. The reaction was evacuated, placed under an atmosphere of hydrogen (1 bar) and stirred vigorously overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo to afford the named product (0.88 g, 80%); LCMS Rt=2.05 min, m/z (ES+) 217 (M+H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step Two
Yield
80%

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